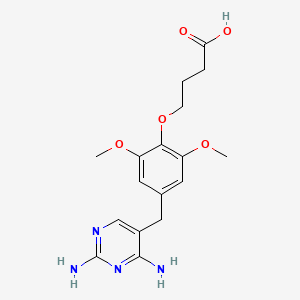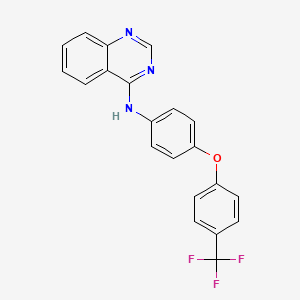
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ND-011992 is a quinazoline-type inhibitor that targets quinone reductases and quinol oxidases. It is a reversible and selective inhibitor that has shown potential in the study of bacterial energy metabolism, particularly in the context of tuberculosis research .
Métodos De Preparación
The synthesis of ND-011992 involves the preparation of a quinazoline scaffold, followed by the introduction of specific functional groups to achieve the desired inhibitory properties. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors to form the quinazoline ring.
Functional Group Introduction: Specific functional groups, such as fluorine atoms, are introduced to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques like chromatography to achieve high purity.
Análisis De Reacciones Químicas
ND-011992 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: ND-011992 can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
ND-011992 has several scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of quinone reductases and quinol oxidases, providing insights into the mechanisms of these enzymes.
Biology: The compound is used to investigate bacterial energy metabolism, particularly in the context of Mycobacterium tuberculosis.
Industry: The compound can be used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms
Mecanismo De Acción
ND-011992 exerts its effects by inhibiting quinone reductases and quinol oxidases. These enzymes are involved in the respiratory chain of bacteria, playing a crucial role in energy metabolism. By inhibiting these enzymes, ND-011992 disrupts the production of ATP, leading to the death of bacterial cells. The compound specifically targets respiratory complex I, bo3 oxidase, bd-I oxidase, and bd-II oxidase, with varying degrees of inhibitory activity .
Comparación Con Compuestos Similares
ND-011992 is unique in its selective inhibition of both quinone reductases and quinol oxidases. Similar compounds include:
Telacebec (Q203): An inhibitor of the cytochrome bcc:aa3 terminal oxidase.
Clofazimine: An inhibitor of NADH dehydrogenase.
Bedaquiline: An inhibitor of the mycobacterial F1F0 ATP synthase.
Compared to these compounds, ND-011992 offers a broader range of inhibition, targeting multiple components of the respiratory chain. This makes it particularly effective in combination therapies for tuberculosis .
Propiedades
Fórmula molecular |
C21H14F3N3O |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
N-[4-[4-(trifluoromethyl)phenoxy]phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)27-20-18-3-1-2-4-19(18)25-13-26-20/h1-13H,(H,25,26,27) |
Clave InChI |
CAIODVXPWNFDFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


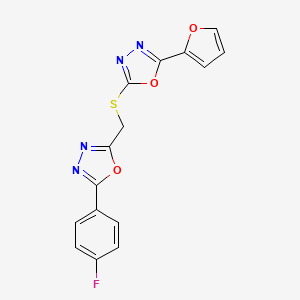
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)
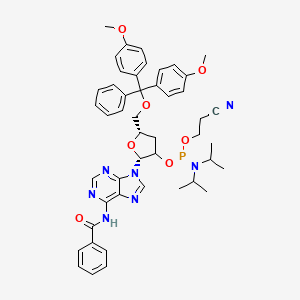
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
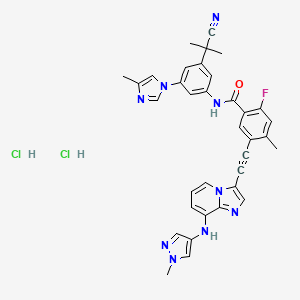
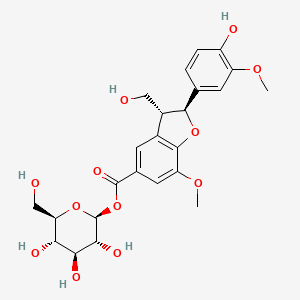
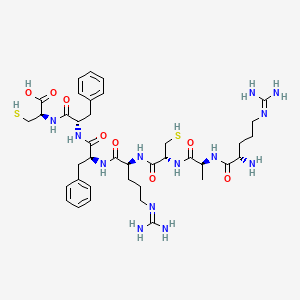
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
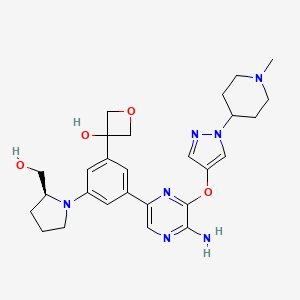
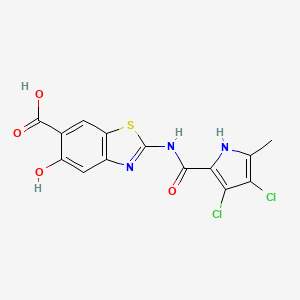
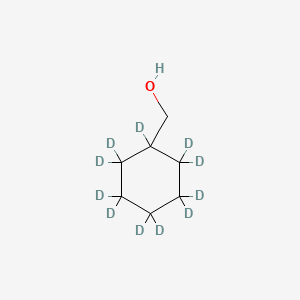
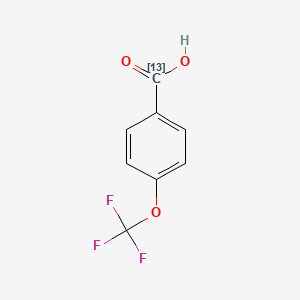
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
